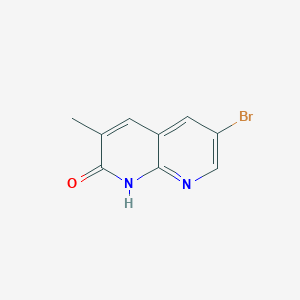
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can influence its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one typically involves the bromination of 3-methyl-1,8-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 6-amino-3-methyl-1,8-naphthyridin-2(1H)-one, 6-thio-3-methyl-1,8-naphthyridin-2(1H)-one, etc.
Oxidation: Formation of 6-bromo-3-carboxy-1,8-naphthyridin-2(1H)-one.
Reduction: Formation of 6-bromo-3-methyl-1,8-naphthyridin-2(1H)-ol.
科学的研究の応用
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards these targets. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
6-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-3-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
3-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
特性
CAS番号 |
1260779-60-9 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-3-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6-3-7(10)4-11-8(6)12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChIキー |
LVWPATTXISZNCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CN=C2NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)

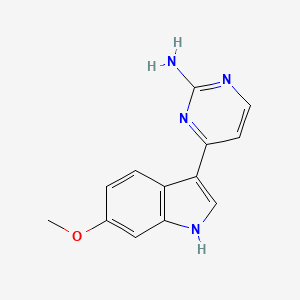
![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)
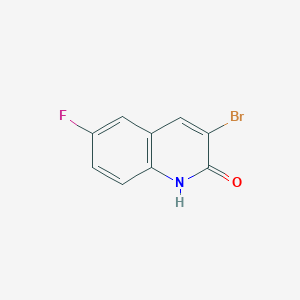

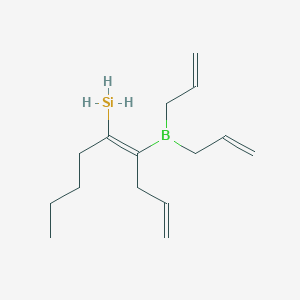
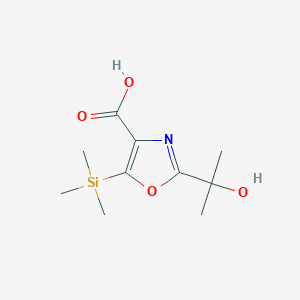
![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)



![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
